![molecular formula C21H16N2OS B3259112 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide CAS No. 313535-64-7](/img/structure/B3259112.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide

Descripción general

Descripción

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide” is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of benzothiazole, a bicyclic heterocyclic compound that is present in a wide variety of synthetic and natural products .

Synthesis Analysis

The synthesis of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide” involves the use of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d] [1,3] oxazin-4-one as precursor substrates . The compounds are synthesized in high yields and their structures are corroborated based on IR, 1H NMR, Mass, and elemental analysis data .

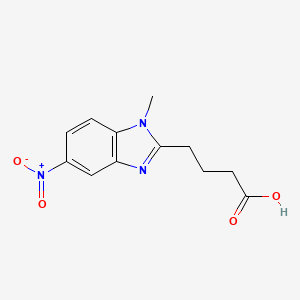

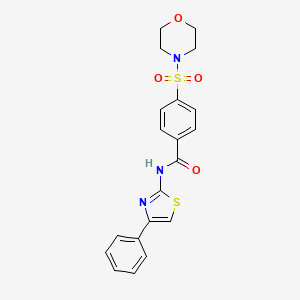

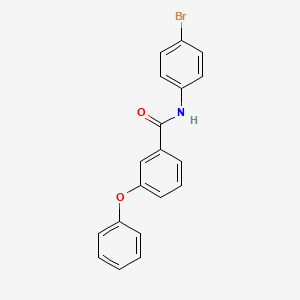

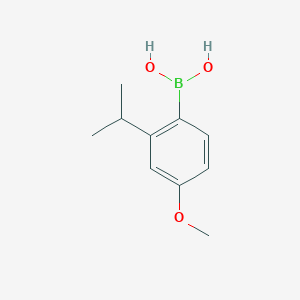

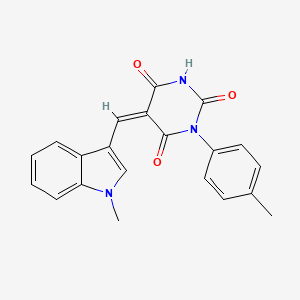

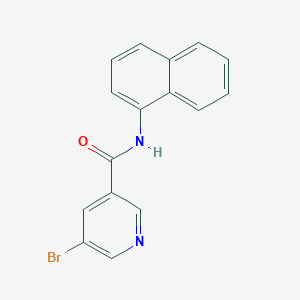

Molecular Structure Analysis

The molecular structure of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide” is confirmed by various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS . Further analysis of the molecular structure can be done using computational methods and molecular docking studies .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide” can be determined using various analytical techniques. For instance, its luminescent properties were investigated, showing bright blue-violet, green, and orange emission in aggregated states .

Aplicaciones Científicas De Investigación

Antibacterial Agents

Compounds with a similar structure to N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide, such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones, have been synthesized and studied as potential antibacterial agents . These compounds have shown profound antimicrobial activity against a representative panel of Gram-positive and Gram-negative bacteria .

Anti-tubercular Compounds

Recent synthetic developments have highlighted the potential of benzothiazole-based compounds as anti-tubercular agents . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Ligands for Metal Extraction

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide and its derivatives have potential applications as ligands for metal extraction . This application is based on the ability of these compounds to form complexes with various metals.

Optical Materials

These compounds have also been studied for their potential use as optical materials . The unique electronic structure of benzothiazoles can result in interesting optical properties, making them suitable for applications in optoelectronics.

Fibroblast Growth Factor Antagonists

Benzothiazole derivatives have been studied for their potential biological uses, such as acting as fibroblast growth factor antagonists . This could have implications in the treatment of diseases where fibroblast growth factors play a key role.

Autotaxin Inhibitors

These compounds have also been studied for their potential use as autotaxin inhibitors . Autotaxin is an enzyme that has been implicated in several diseases, including cancer, making it a potential target for therapeutic intervention.

Inhibitors of Wnt Antagonist DKK

Benzothiazole derivatives have been studied for their potential use as inhibitors of Wnt antagonist DKK . This could have implications in the treatment of diseases where the Wnt signaling pathway plays a key role.

Inhibitors of Cytosolic Phospholipase A2α

These compounds have also been studied for their potential use as inhibitors of cytosolic phospholipase A2α . This enzyme plays a key role in the production of pro-inflammatory mediators, making it a potential target for anti-inflammatory drugs.

Mecanismo De Acción

Target of Action

The primary target of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This compound has shown potent inhibitory activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .

Mode of Action

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide interacts with its target, DprE1, inhibiting its function . This interaction disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall and ultimately, the death of the bacterium .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the death of the bacterium . The compound’s interaction with DprE1 inhibits the function of this enzyme, disrupting the biosynthesis of arabinogalactan .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. By inhibiting the function of DprE1, the compound disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall and ultimately, the death of the bacterium .

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c1-14-9-11-15(12-10-14)20(24)22-17-6-4-5-16(13-17)21-23-18-7-2-3-8-19(18)25-21/h2-13H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMUHPSQZLVDQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3259040.png)

![Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B3259047.png)

![N-(2-benzoyl-4-bromophenyl)-2-[(2-bromophenyl)formamido]acetamide](/img/structure/B3259077.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3259083.png)

![N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B3259086.png)